molecular formula C13H26N2O B4737395 N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea

N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea

Cat. No. B4737395
M. Wt: 226.36 g/mol
InChI Key: WVCKRUSLNUFXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea, also known as S-Et-CEU, is a synthetic compound that has gained significant attention in scientific research due to its potential in various biological applications. This compound is a derivative of urea and has a unique chemical structure that makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea involves the selective inhibition of the Kv7 potassium channel. This channel plays a crucial role in regulating the excitability of neurons, and the inhibition of this channel by N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea leads to the modulation of neuronal activity. This property of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea has been extensively studied and has shown promising results in various research studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea have been studied extensively in various research studies. Studies have shown that N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea can modulate the activity of potassium channels, leading to the modulation of neuronal excitability. This property of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea has been used in various studies to investigate the role of potassium channels in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea is its ability to selectively block the activity of the Kv7 potassium channel. This property of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea has been used in various research studies to investigate the role of potassium channels in various neurological disorders. However, one of the limitations of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental conditions.

Future Directions

There are numerous future directions for the research of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea. One of the most significant future directions is the investigation of the potential therapeutic applications of this compound in various neurological disorders. Additionally, the development of more efficient synthesis methods and the modification of the chemical structure of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea can lead to the development of more potent and selective potassium channel inhibitors.
Conclusion:
In conclusion, N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea is a promising compound that has gained significant attention in scientific research due to its potential applications in various research fields. The selective inhibition of the Kv7 potassium channel by N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea has been extensively studied and has shown promising results in various research studies. The investigation of the potential therapeutic applications of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea in various neurological disorders and the development of more efficient synthesis methods are some of the future directions for the research of this compound.

Scientific Research Applications

N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea can selectively block the activity of a specific type of potassium channel, leading to the modulation of neuronal excitability. This property of N-(sec-butyl)-N'-(4-ethylcyclohexyl)urea has been used in various studies to investigate the role of potassium channels in various neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

1-butan-2-yl-3-(4-ethylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-4-10(3)14-13(16)15-12-8-6-11(5-2)7-9-12/h10-12H,4-9H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKRUSLNUFXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-3-(4-ethylcyclohexyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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